molecular formula C10H13FO B2923617 4-Tert-butyl-3-fluorophenol CAS No. 886842-69-9

4-Tert-butyl-3-fluorophenol

Cat. No. B2923617
M. Wt: 168.211
InChI Key: CCFDOQQOAVOIIP-UHFFFAOYSA-N
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Patent
US07915448B2

Procedure details

Zirconiumtetrachloride (11.7 g, 50 mmol) in DCM (130 ml), tert-butylmethylether (4.44 g, 50 mmol), and 3-fluorophenol (5.6 g, 50 mmol) were mixed at room temperature and the reaction mixture was stirred for 2 hours at 50° C. The reaction was quenched with water and the whole was extracted with ethylacetate and dried over magnesium sulfate. After filtration, evaporation gave a crude residue, which was purified by silica gel column chromatography, eluting with gradually from hexane only to hexane/ethylacetate (9:1), to afford 4.25 g (51% yield) of the title compound as white solids.
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
catalyst
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1](OC)([CH3:4])([CH3:3])[CH3:2].[F:7][C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1>C(Cl)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]>[C:1]([C:13]1[CH:12]=[CH:11][C:10]([OH:14])=[CH:9][C:8]=1[F:7])([CH3:4])([CH3:3])[CH3:2] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
4.44 g
Type
reactant
Smiles
C(C)(C)(C)OC
Name
Quantity
5.6 g
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
11.7 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration, evaporation
CUSTOM
Type
CUSTOM
Details
gave a crude residue, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with gradually from hexane only to hexane/ethylacetate (9:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.